An In-depth Technical Guide to the Chemical Properties of 5-Iodo-1-methyl-1H-imidazole
An In-depth Technical Guide to the Chemical Properties of 5-Iodo-1-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a methyl-substituted imidazole ring with an iodine atom at the 5-position, offers unique reactivity and potential for the development of novel pharmacologically active agents. This technical guide provides a comprehensive overview of the core chemical properties of 5-Iodo-1-methyl-1H-imidazole, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Iodo-1-methyl-1H-imidazole is presented in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₄H₅IN₂ | |
| Molecular Weight | 208.00 g/mol | |
| Appearance | Solid | |
| Melting Point | 105-109 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO.[1] Solubility in other common organic solvents such as dichloromethane and N,N-dimethylformamide (DMF) has been noted for similar iodo-imidazole compounds.[2] | |
| CAS Number | 71759-88-1 |
Synthesis of 5-Iodo-1-methyl-1H-imidazole
An efficient and practical route for the synthesis of 5-Iodo-1-methyl-1H-imidazole from imidazole has been reported, proceeding in four steps with complete regiospecificity and an overall yield of 73%.[1] This method provides a reliable means of obtaining the target compound for research and development purposes.
Experimental Workflow for the Synthesis of 5-Iodo-1-methyl-1H-imidazole
Detailed Experimental Protocol
Step 1: Synthesis of 4,5-Diiodo-1H-imidazole
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To a solution of imidazole in a suitable solvent (e.g., water or an organic solvent), a base (e.g., sodium hydroxide) is added.
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A solution of iodine is then added portion-wise to the reaction mixture, typically at a controlled temperature.
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The reaction is monitored by thin-layer chromatography (TLC) until completion.
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The product, 4,5-diiodo-1H-imidazole, is then isolated by filtration and purified, for example, by recrystallization.
Step 2: Synthesis of 1-Methyl-4,5-diiodo-1H-imidazole
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4,5-Diiodo-1H-imidazole is dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile).
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A base (e.g., sodium hydride or potassium carbonate) is added to deprotonate the imidazole nitrogen.
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A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture.
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The reaction is stirred at an appropriate temperature and monitored by TLC.
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Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography.
Step 3: Selective Deiodination to 5-Iodo-1-methyl-1H-imidazole
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1-Methyl-4,5-diiodo-1H-imidazole is dissolved in a suitable solvent.
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A reducing agent, such as sodium sulfite, is added to selectively remove the iodine atom at the 4-position.
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The reaction is typically heated and monitored until the starting material is consumed.
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The crude product is isolated after an aqueous workup.
Step 4: Purification
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The crude 5-Iodo-1-methyl-1H-imidazole is purified by a suitable method, such as column chromatography or recrystallization, to yield the final product.
Spectroscopic Data
Detailed experimental spectral data for 5-Iodo-1-methyl-1H-imidazole are not widely published. However, based on the analysis of related imidazole derivatives, the expected spectral characteristics can be predicted.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two protons on the imidazole ring. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom.
Predicted 1H NMR Data (in CDCl₃):
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CH₃ group: A singlet around δ 3.7-3.9 ppm.
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Imidazole H-2: A singlet around δ 7.5-7.7 ppm.
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Imidazole H-4: A singlet around δ 7.0-7.2 ppm.
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom attached to the iodine will show a characteristic low-field shift.
Predicted 13C NMR Data (in CDCl₃):
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CH₃ group: A signal around δ 33-35 ppm.
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Imidazole C-5 (C-I): A signal around δ 85-95 ppm.
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Imidazole C-4: A signal around δ 130-132 ppm.
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Imidazole C-2: A signal around δ 138-140 ppm.
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and vibrations within the molecule.
Predicted FT-IR Data (KBr pellet):
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C-H stretching (aromatic): ~3100-3150 cm⁻¹
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C-H stretching (aliphatic, CH₃): ~2950-3000 cm⁻¹
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C=N and C=C stretching (imidazole ring): ~1450-1600 cm⁻¹
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C-N stretching: ~1200-1300 cm⁻¹
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C-I stretching: ~500-600 cm⁻¹
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Predicted Mass Spectrum Data:
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Molecular Ion (M⁺): m/z = 208
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Major Fragments: Loss of iodine (M - 127), and fragmentation of the imidazole ring.
Safety and Handling
5-Iodo-1-methyl-1H-imidazole should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
5-Iodo-1-methyl-1H-imidazole is a key synthetic intermediate with significant potential in the development of new chemical entities. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and predicted spectral data to aid researchers in its synthesis, characterization, and application. Further experimental investigation is warranted to fully elucidate its properties and expand its utility in various fields of chemical research.
